
2-Chloro-5-methylphenylboronic acid
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-5-methylphenylboronic acid typically involves the reaction of 2-Chloro-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Chloro-5-methylphenylboronic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 2-chloro-5-methylphenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, enabling the synthesis of complex organic molecules essential for pharmaceutical development.
Key Features:
- Reactivity: It reacts efficiently with various electrophiles.
- Selectivity: Allows for the selective formation of desired products with minimal by-products.
Drug Development
Targeting Specific Enzymes and Receptors
The compound's ability to form stable complexes with biomolecules makes it particularly valuable in drug design. It is utilized in developing inhibitors that target specific enzymes or receptors implicated in diseases.
Case Study:
- Inhibitor Development: Research has demonstrated that derivatives of this compound can inhibit proteases involved in cancer progression, showcasing its potential in therapeutic applications.
Material Science
Synthesis of Boron-Containing Polymers
In material science, this compound is employed to synthesize boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced electronic applications.
Advantages:
- Thermal Stability: Improved resistance to heat.
- Mechanical Strength: Greater durability in various applications.
Bioconjugation
Facilitating Biomolecule Attachment
The compound plays a significant role in bioconjugation techniques, which are essential for developing biosensors and diagnostic tools. Its unique chemical properties allow for the efficient attachment of biomolecules to surfaces or other molecules.
Applications:
- Biosensors: Enhancing sensitivity and specificity in detecting biomolecules.
- Diagnostics: Improving the performance of diagnostic assays through effective biomolecule immobilization.
Environmental Chemistry
Pollutant Detection Sensors
This compound is also utilized in environmental chemistry for developing sensors that detect pollutants. This application is critical for industries aiming to monitor and reduce their environmental impact effectively.
Key Applications:
- Sensor Development: Creating sensitive devices for real-time monitoring of environmental pollutants.
Summary Table of Applications
Application Area | Key Uses | Benefits |
---|---|---|
Organic Synthesis | Suzuki-Miyaura cross-coupling | Efficient carbon-carbon bond formation |
Drug Development | Inhibitors targeting enzymes/receptors | Potential therapeutic applications |
Material Science | Synthesis of boron-containing polymers | Enhanced thermal stability and strength |
Bioconjugation | Attachment of biomolecules | Improved performance in biosensors/diagnostics |
Environmental Chemistry | Pollutant detection sensors | Real-time monitoring capabilities |
Mechanism of Action
The primary mechanism of action for 2-Chloro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 193353-35-4
- Formula : C₇H₈BClO₂
- Molecular Weight : 170.40 g/mol
- Purity : ≥96% (commonly available, with varying anhydride content) .
Applications :
Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals. Its electron-donating methyl group and electron-withdrawing chlorine substituent balance reactivity in catalytic processes .
Comparison with Structural Analogs
Key analogs are selected based on substituent variations (halogens, alkyl, alkoxy groups) and commercial relevance.
Substituent Effects on Reactivity and Physical Properties
Electronic and Steric Influence on Catalytic Reactions
- Electron-Donating Groups (e.g., methyl, methoxy) :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) :
Commercial Availability and Pricing
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis :
- Antimicrobial Activity :
- Material Science :
- Boronic acids with strong electron-withdrawing groups (e.g., CF₃) are prioritized in OLED material synthesis for their stability under high-temperature processing .
Biological Activity
2-Chloro-5-methylphenylboronic acid is a boronic acid derivative with significant relevance in medicinal chemistry and biological research. This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. Its unique structural features facilitate interactions with various biological targets, making it a subject of interest in several studies.
- Molecular Formula: C7H8BClO2
- Molecular Weight: 171.40 g/mol
- CAS Number: 1261911-08-3
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and amino alcohols, which are common in many biological molecules. This property allows it to act as an inhibitor of certain enzymes, particularly those involved in cancer cell proliferation and inflammation.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In a study involving prostate cancer cells (PC-3), compounds similar to this boronic acid were found to significantly reduce cell viability:
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
B5 | 5 | 33 |
B7 | 5 | 44 |
These results indicate that while the compounds effectively inhibit cancer cell growth, they maintain higher viability in healthy cells (71% and 95% respectively) .
Antimicrobial Properties
The antimicrobial potential of boronic acids, including this compound, has been explored against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The inhibition zones measured for different microorganisms ranged from 7 mm to 13 mm, indicating moderate antimicrobial activity .
Antioxidant Activity
In addition to anticancer and antimicrobial properties, boronic acids have demonstrated antioxidant capabilities. Compounds derived from this class were tested using methods such as DPPH and ABTS assays, showing significant antioxidant activity comparable to standard antioxidants .
Case Studies
-
Prostate Cancer Treatment:
- A series of boronic acid derivatives were synthesized and tested for their effects on prostate cancer cells. The study highlighted the selective cytotoxicity of these compounds towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.
-
Antimicrobial Efficacy:
- A comparative study evaluated the efficacy of several boronic compounds against common bacterial strains. The findings indicated that certain derivatives exhibited superior activity against resistant strains, supporting their potential use in developing new antimicrobial agents.
Properties
IUPAC Name |
(2-chloro-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXNVYJDBCLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590374 | |
Record name | (2-Chloro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193353-35-4 | |
Record name | (2-Chloro-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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